

An In-depth Technical Guide to 1-Bromo-1-methylcyclopentane

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Compound of Interest

Compound Name: 1-Bromo-1-methylcyclopentane

Cat. No.: B3049229

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Bromo-1-methylcyclopentane**, a valuable tertiary alkyl halide intermediate in organic synthesis. This document details its chemical structure, physical and spectral properties, synthetic methodologies, and key reactions, adhering to stringent data presentation and visualization standards for a scientific audience.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **1-Bromo-1-methylcyclopentane**.^[1] Its chemical structure consists of a five-membered cyclopentane ring substituted with a bromine atom and a methyl group on the same carbon atom.

- Molecular Formula: $C_6H_{11}Br$ ^{[2][3]}
- Molecular Weight: 163.06 g/mol ^[2]
- CAS Registry Number: 19872-99-2^{[2][3]}

The structure is as follows:



Image Source: PubChem CID 12939509

Physical and Chemical Properties

Quantitative physical data for **1-Bromo-1-methylcyclopentane** is summarized in the table below. Experimental data is prioritized where available.

Property	Value	Source
Boiling Point	55–56 °C at 36 mmHg	[2]
Refractive Index ($n_{D^{20}}$)	1.1815	[2]
Molecular Weight	163.056 g/mol	[3]
Monoisotopic Mass	162.00441 Da	[2]
Purity	Typically $\geq 97\%$	[4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **1-Bromo-1-methylcyclopentane**. The following table summarizes key spectral features.

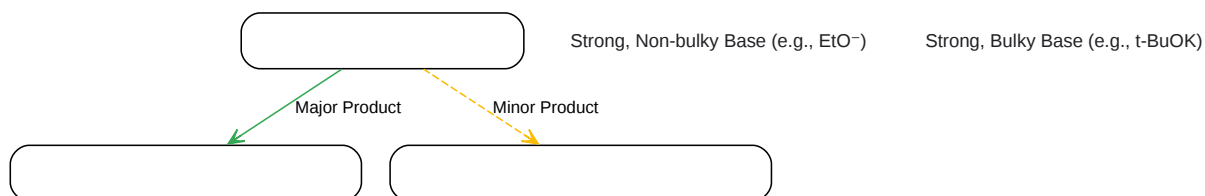
Spectroscopy Type	Description of Key Features
^1H -NMR	A singlet for the tertiary methyl group protons is observed at approximately $\delta \sim 1.4$ ppm. The ten protons of the cyclopentane ring appear as a complex multiplet between $\delta \sim 1.6\text{--}2.2$ ppm.[2]
^{13}C -NMR	Spectra available from sources like SpectraBase.[5][6]
Mass Spectrometry (MS)	The molecular ion peak would manifest as a doublet of nearly equal intensity due to the natural isotopic abundance of bromine (^{79}Br and ^{81}Br).[2]
Infrared (IR) Spectroscopy	The characteristic carbon-bromine (C-Br) stretching vibration is typically observed in the $500\text{--}680\text{ cm}^{-1}$ region. The exact frequency is sensitive to the conformational environment of the bromine atom on the puckered cyclopentane ring.[2]

Synthesis of 1-Bromo-1-methylcyclopentane

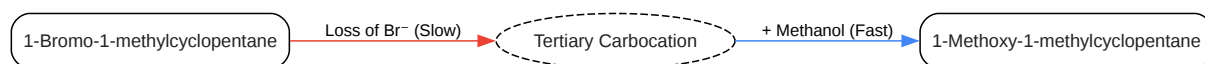
1-Bromo-1-methylcyclopentane can be synthesized through several routes. The most common methods start from 1-methylcyclopentanol, methylcyclopentane, or methylenecyclopentane.[2]

Synthesis from 1-Methylcyclopentanol

A reliable method for preparing **1-bromo-1-methylcyclopentane** is via the nucleophilic substitution of the hydroxyl group in 1-methylcyclopentanol using hydrobromic acid. This reaction proceeds through an $\text{S}_{\text{N}}1$ mechanism, involving the formation of a stable tertiary carbocation.



Methanol (Solvent/Nucleophile)



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[<https://www.benchchem.com/product/b3049229#1-bromo-1-methylcyclopentane-iupac-name-and-structure>]

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